
2-Thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester is a member of phthalimides.
Aplicaciones Científicas De Investigación
1. Fragrance Ingredient Safety and Environmental Impact
2-Thiophenecarboxylic acid, ethyl ester has been evaluated for various toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and more. It is not genotoxic and its exposure is below the Threshold of Toxicological Concern for different toxicity endpoints. It is also not expected to be phototoxic/photoallergenic and is environmentally safe, as it is not a persistent, bioaccumulative, and toxic (PBT) substance (Api et al., 2020).
2. Synthesis of β-thiophenecarboxylic Acids
A method for synthesizing esters of β-thiophenecarboxylic acids has been developed, which includes converting ethyl tetrahydrothionaphthene-3-carboxylate into ethyl thionaphthene-3-carboxylic acid through dehydrogenation (Shvedov et al., 1967).
3. Role in Synthesis of Heterocyclic Compounds
Thiophene-containing compounds, including those with a thiophene nucleus, have been synthesized for their biological activities such as anticancer, antibacterial, antiviral, and antioxidant activities. This research emphasizes the potential of thiophene compounds in medicinal chemistry (Mabkhot et al., 2017).
4. Electropolymerization for Cross-Linked Conducting Films
The ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid has been synthesized and electropolymerized to create highly cross-linked, insoluble polymer films. These films exhibit hard and durable properties, useful in various applications (Dass et al., 2006).
5. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic Acid Esters
A synthesis method involving the reaction of thiophene with a catalyst system has been developed to create 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters. This demonstrates the compound's role in complex chemical synthesis processes (Khusnutdinov et al., 2008).
6. Electrochromic Properties in Conducting Polymers
Conducting polymers of various esters, including octanoic acid 2-thiophen-3-yl-ethyl ester, have been synthesized and characterized for their electrochromic properties. These polymers exhibit color changes and have potential applications in electrochromic devices (Camurlu et al., 2005).
7. DNA Hybridization Electrochemical Sensor
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been used in electrochemical hybridization sensors. This highlights its potential in biomedical applications, especially in DNA detection and analysis (Cha et al., 2003).
Propiedades
Nombre del producto |
2-Thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester |
|---|---|
Fórmula molecular |
C15H11NO4S |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C15H11NO4S/c17-13-10-4-1-2-5-11(10)14(18)16(13)7-8-20-15(19)12-6-3-9-21-12/h1-6,9H,7-8H2 |
Clave InChI |
TZDQVHLIIZAVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1211222.png)

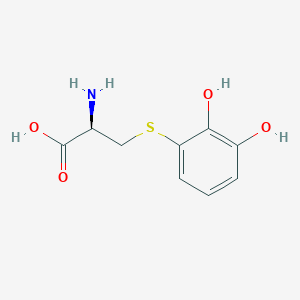
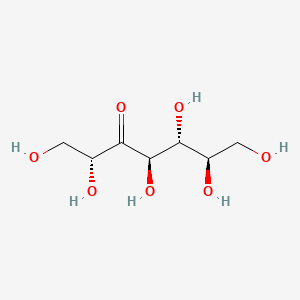

![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)
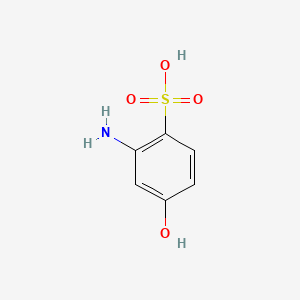
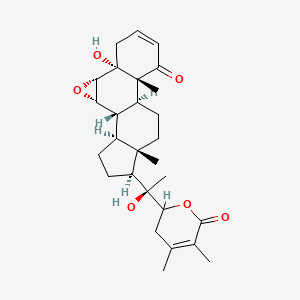

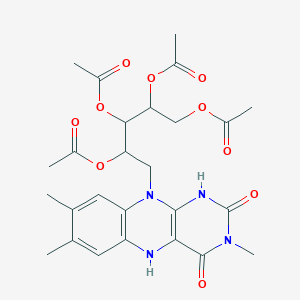
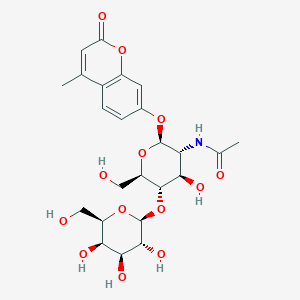

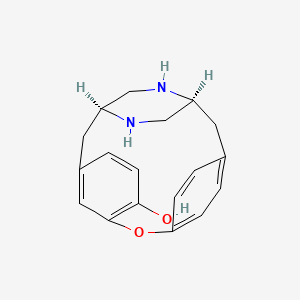
![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)